N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Suzuki-Miyaura coupling protodeboronation regioselectivity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS 1201644-42-9) is a heteroaryl pinacol boronate ester in which the boron is attached at the pyridine 5-position and a N,N-dimethylcarboxamide moiety occupies the 3-position. It belongs to the broader class of pyridyl boronic esters that serve as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C14H21BN2O3
Molecular Weight 276.143
CAS No. 1201644-42-9
Cat. No. B598166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide
CAS1201644-42-9
Molecular FormulaC14H21BN2O3
Molecular Weight276.143
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N(C)C
InChIInChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16-9-11)12(18)17(5)6/h7-9H,1-6H3
InChIKeyZUFJKKGQYIZCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS 1201644-42-9): A Pinacol Boronate Ester Building Block with a Tertiary Amide Handle


N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS 1201644-42-9) is a heteroaryl pinacol boronate ester in which the boron is attached at the pyridine 5-position and a N,N-dimethylcarboxamide moiety occupies the 3-position. It belongs to the broader class of pyridyl boronic esters that serve as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions. [1] The compound is supplied as a solid, typically at purities of 95% or higher, and finds primary use as a synthetic intermediate in medicinal chemistry programs where the pyridine-3-carboxamide scaffold is a key pharmacophore. [2]

Why N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide Cannot Be Replaced by a Generic Pyridyl Boronate Ester or a Primary/Secondary Amide Analog


Pyridyl boronate esters are notoriously susceptible to protodeboronation and dimerization side reactions under standard Suzuki–Miyaura conditions, with 2-pyridyl isomers being among the most challenging substrates. [1] Even within the more stable 3-pyridyl series, the identity of the amide substituent at the 3-position profoundly influences solubility, chromatographic behavior, and coupling efficiency. The N,N-dimethyl tertiary amide present in CAS 1201644-42-9 cannot be interchanged with primary amide (CONH₂), N-methyl secondary amide (CONHCH₃), or ester analogs without altering the steric and electronic environment of the pyridine ring, which in turn affects transmetalation rates and product distribution. Furthermore, the pinacol ester form offers measurable handling and purification advantages over the corresponding free boronic acid, which is prone to boroxine formation and difficult chromatographic isolation. [2]

Quantitative Differentiation of CAS 1201644-42-9: Comparative Evidence Against Closest Structural Analogs


5-Position Boronate Ester on a Nicotinamide Scaffold Avoids the Protodeboronation Liability of 2-Pyridyl Isomers

The 5-borylated nicotinamide scaffold (the target compound's connectivity) places the C–B bond at the pyridine 3,5-relationship relative to the ring nitrogen, which is electronically and sterically distinct from the notoriously unstable 2-pyridyl boronic ester configuration. In palladium-catalyzed Suzuki–Miyaura coupling studies, 2-pyridyl boronic esters suffer from significant protodeboronation and dimerization side reactions that suppress yields, particularly with aryl bromides. [1] By contrast, 3-pyridyl boronic esters (including 5-substituted variants) are not subject to the same proximity-driven metalation–deborylation pathway, offering higher intrinsic coupling fidelity.

Suzuki-Miyaura coupling protodeboronation regioselectivity pyridyl boronate stability

N,N-Dimethyl Tertiary Amide Confers Superior Hydrolytic Stability and Chromatographic Handling Over the Free Boronic Acid Form

Free aryl boronic acids, including pyridyl variants, suffer from three well-documented practical liabilities: (1) spontaneous dehydration to boroxines during storage and handling, (2) high polarity that renders normal-phase chromatographic isolation difficult, and (3) C–B bond instability that complicates long-term storage. [1] The pinacol boronate ester form (as in the target compound) eliminates boroxine formation and provides sufficient organic-phase compatibility for silica gel chromatography. [2] While the corresponding free boronic acid, (5-(dimethylcarbamoyl)pyridin-3-yl)boronic acid (MW 194.00 g/mol), is also commercially available, it has zero hydrogen-bond donors on boron (the target has zero HBD at boron in its protected form, but the free acid has two), making it more prone to intermolecular association and less predictable in solution-phase reactions.

boronic acid stability pinacol ester protection chromatographic purification process chemistry

Higher Commercial Purity Specification (≥95%) Relative to the Primary Amide Analog (96% Nominal, but Lower Assay Consistency)

Commercial listings indicate that CAS 1201644-42-9 is routinely supplied at ≥95% purity (HPLC), with some vendors certifying ≥98%. [1] In comparison, the closest primary amide analog, 5-carbamoylpyridine-3-boronic acid pinacol ester (CAS 1169402-51-0), is typically offered at 96% purity. [2] While the 1% numerical difference is modest, the N,N-dimethyl amide's lower polarity and better chromatographic behavior (see Evidence Item 2) generally translate into more consistent lot-to-lot purity profiles compared to the more polar primary amide, which can retain polar impurities.

purity specification quality control procurement assay consistency

Tertiary Amide Lacks Exchangeable NH Protons, Eliminating a Competing Protodeborylation Pathway Present in Secondary Amide Analogs

The N-methyl secondary amide analog, 5-(N-methylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 1218791-25-3), possesses an acidic amide N–H proton that can participate in protonolysis of the C–B bond under aqueous basic Suzuki conditions. [1] The target compound's N,N-dimethyl tertiary amide has no N–H proton, thereby eliminating this intramolecular protodeborylation pathway. This structural feature is particularly relevant for reactions conducted in aqueous THF or dioxane/water mixtures at elevated temperatures (60–100 °C), where N–H-mediated protonolysis of pyridyl boronates can become kinetically significant.

amide N–H acidity protodeborylation transmetalation cross-coupling selectivity

N,N-Dimethyl Substituent Provides a Spectroscopic Handle (¹H NMR Singlet) That Simplifies Reaction Monitoring Relative to Primary or N-Alkyl Amide Analogs

The N,N-dimethyl group of CAS 1201644-42-9 gives a characteristic 6-proton singlet in the ¹H NMR spectrum (δ ~2.9–3.1 ppm), which serves as a convenient, well-resolved internal reference for reaction monitoring by aliquot NMR. In contrast, the primary amide analog (CONH₂) gives broad, exchangeable signals that are unreliable for quantitation, and the N-methyl analog gives a doublet or broad signal that can overlap with other aliphatic resonances. This spectroscopic differentiation, while not a potency metric, directly impacts the speed and reliability of reaction optimization and quality control (QC) release testing, making the target compound more attractive for laboratories that rely on rapid NMR-based decision-making. [1]

NMR reaction monitoring process analytical technology dimethylamide singlet quality control

Preferred Scaffold for Nicotinamide-Based Drug Discovery: Documented Use of the 5-Aryl-N,N-dimethylnicotinamide Motif in Bioactive Molecules

The N,N-dimethylnicotinamide moiety is a recognized pharmacophore in medicinal chemistry, appearing in multiple bioactive compound series including PDE4 inhibitors and CB1 receptor modulators. [1][2] The 5-position boronate ester specifically enables late-stage diversification via Suzuki coupling to generate libraries of 5-aryl-N,N-dimethylnicotinamides, a substitution pattern that maps onto the binding motifs of several therapeutic targets. The corresponding primary and secondary amide analogs, while also useful, do not match the lipophilicity and metabolic profile of the N,N-dimethyl tertiary amide, which is often preferred for balancing potency and pharmacokinetic properties. [3]

nicotinamide pharmacophore drug discovery kinase inhibitors medicinal chemistry building blocks

High-Value Application Scenarios for N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS 1201644-42-9)


Parallel Library Synthesis of 5-Aryl-N,N-Dimethylnicotinamides for Medicinal Chemistry SAR

In medicinal chemistry programs targeting PDE4, CB1, or kinase pathways where the N,N-dimethylnicotinamide core is a validated pharmacophore, CAS 1201644-42-9 serves as the ideal late-stage diversification building block. Its pinacol ester form allows direct use in parallel Suzuki–Miyaura coupling arrays with diverse aryl halides, generating 24–96 member libraries without the need for pre-activation. The absence of amide N–H protons (Evidence Item 4) and the 5-position regiochemistry (Evidence Item 1) jointly ensure that coupling yields are not eroded by competing protodeborylation, which is a documented problem for 2-pyridyl and N–H-containing analogs. [1][2]

Scale-Up Campaigns Requiring Robust Boron Source Reproducibility

For process chemistry groups transitioning from milligram-scale discovery to multigram or kilogram production, the physical form stability of the pinacol ester (Evidence Item 2) and the high commercial purity specification (≥95%, Evidence Item 3) reduce batch-to-batch variability in stoichiometry and impurity profiles. The pinacol ester form eliminates the boroxine equilibrium problem that plagues free boronic acids, enabling accurate weighing and consistent reaction initiation. [3] The N,N-dimethyl singlet in ¹H NMR (Evidence Item 5) further provides a rapid in-process control (IPC) marker that can be integrated into GMP batch record workflows. [4]

Agrochemical Intermediate Synthesis Targeting Nicotinamide-Derived Active Ingredients

Nicotinamide derivatives are extensively used as intermediates in agrochemical active ingredient synthesis. [5] CAS 1201644-42-9 enables direct installation of the dimethylnicotinamide moiety onto aryl or heteroaryl cores via Suzuki coupling, circumventing the need for post-coupling amidation of a carboxylic acid or ester precursor. This reduces the synthetic sequence by at least one step compared to routes that would start from a 5-borylnicotinic acid ester, translating into higher overall yields and lower solvent/catalyst consumption at scale.

High-Throughput Experimentation (HTE) with Automated NMR Reaction Monitoring

In HTE facilities where hundreds of cross-coupling conditions are screened per week, the sharp, well-resolved N,N-dimethyl singlet in the ¹H NMR spectrum (Evidence Item 5) allows automated integration algorithms to rapidly and accurately determine product conversion without HPLC method development for each new coupling partner. This spectroscopic handle, combined with the compound's favorable chromatographic properties (Evidence Item 2), makes CAS 1201644-42-9 a preferred substrate for building standardized HTE workflows where speed of data turnaround is a critical performance metric. [4]

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